2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide
Description
The compound 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide is a pyrazolo[3,4-d]pyrimidin derivative characterized by a 3,4-dimethylphenyl substituent at the pyrazole ring and a 5-nitrobenzamide moiety. Such compounds are of significant interest in medicinal chemistry due to their structural similarity to kinase inhibitors and other bioactive molecules. The pyrazolo[3,4-d]pyrimidin core is a privileged scaffold in drug discovery, often modified with diverse substituents to optimize pharmacological properties like potency, selectivity, and bioavailability .
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c1-11-3-4-13(7-12(11)2)26-18-16(9-23-26)20(29)25(10-22-18)24-19(28)15-8-14(27(30)31)5-6-17(15)21/h3-10H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSRLFVREFIJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of the compound includes a chloro and nitro substituent on a benzamide moiety linked to a pyrazolo[3,4-d]pyrimidine core. Its IUPAC name is as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₄ClN₅O₄ |
| CAS Number | 899946-16-8 |
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation inhibition .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays, including COX enzyme inhibition studies. For example, similar pyrazole derivatives showed high selectivity for COX-2 over COX-1 with IC50 values ranging from 0.02 to 0.04 μM . The presence of the nitro group in the structure appears to enhance anti-inflammatory activity by modulating inflammatory mediators.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have also been documented. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .
Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that several pyrazolo derivatives exhibited potent anticancer effects against breast and colon cancer cells, suggesting that modifications in the pyrazolo ring could lead to enhanced biological activity .
Study 2: Anti-inflammatory Assay
In another study focusing on anti-inflammatory effects, researchers synthesized a series of substituted pyrazoles and tested their ability to inhibit COX enzymes. The most effective compounds displayed IC50 values significantly lower than those of established anti-inflammatory drugs like diclofenac .
Comparison with Similar Compounds
Key Observations :
- R1 Substituents : The target compound’s 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, contrasting with the 3-chlorophenyl (electron-withdrawing) in Compounds A and C. This difference may influence binding interactions with hydrophobic enzyme pockets .
- The nitro group may also reduce metabolic stability relative to halogenated analogs .
Implications :
- Synthetic Accessibility : Compound B’s low yield (28%) reflects challenges in introducing chromen and fluoro substituents, suggesting that the target compound’s nitro and dimethyl groups may require optimized coupling conditions .
- Solubility : The nitro group in the target compound could reduce aqueous solubility compared to the trifluoromethyl (Compound A) or acetamide (Compound C) groups, which are more polar .
Pharmacological Hypotheses
- Electron-Withdrawing Effects : The nitro group may enhance interactions with ATP-binding pockets in kinases, similar to trifluoromethyl (Compound A) or fluoro (Compound B) substituents .
- Steric Effects : The 3,4-dimethylphenyl group in the target compound could hinder binding to compact active sites, unlike the smaller 3-chlorophenyl in Compounds A and C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
